molecular formula C23H23N3O5 B2943494 N-(4-butylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 847464-54-4

N-(4-butylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2943494
CAS No.: 847464-54-4
M. Wt: 421.453
InChI Key: LWERBWJPWCBLRT-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.453. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Research includes the synthesis of various carboxamides and dihydropyridine derivatives, highlighting methodologies like amidation, esterification, and cyclization. These techniques are crucial for creating compounds with potential biological or material applications. For example, the synthesis of diflunisal carboxamides involved amidation and esterification processes, providing insights into the structural formation of complex molecules (Guang-xiang Zhong et al., 2010).
  • Crystal Structure Analysis : Detailed structural analysis through single-crystal X-ray diffraction is a common approach. This analysis helps in understanding the molecular packing, stability, and potential interactions within the compounds, as demonstrated in studies on diflunisal carboxamides (Guang-xiang Zhong et al., 2010).

Potential Applications

  • Material Science : Some studies explore the synthesis of polyamides with specific properties, such as solubility in polar solvents and high thermal stability, indicating potential applications in creating durable and flexible materials (S. Hsiao et al., 2000).
  • Biomedical Applications : The synthesis of macrocyclic tetraamines and their conversion to chelating agents suggest potential applications in biomedical imaging and therapy, where such chelating agents can be used for targeted delivery or as contrast agents (T. McMurry et al., 1992).
  • Antidiabetic Activity : Some derivatives have been synthesized and evaluated for antidiabetic activity, indicating the potential therapeutic applications of these compounds. This includes the study on novel dihydropyrimidine derivatives evaluated for their α-amylase inhibition capability, suggesting a potential for diabetes management (J. Lalpara et al., 2021).

Properties

IUPAC Name

N-(4-butylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-2-3-6-17-10-12-19(13-11-17)24-22(27)21-9-5-14-25(23(21)28)31-16-18-7-4-8-20(15-18)26(29)30/h4-5,7-15H,2-3,6,16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWERBWJPWCBLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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